Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining pyridine and oxazine moieties, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or oxazine rings.
Common Reagents and Conditions
Common reagents used in these
Biological Activity
Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₈N₂O₃
- CAS Number : 869299-07-0
- Molecular Weight : 180.17 g/mol
The compound features a pyrido[2,3-d][1,3]oxazine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, certain derivatives have been identified as potential inhibitors of mutant IDH1 and IDH2 enzymes in cancer therapy .
- Anti-inflammatory Effects : The structural motifs present in these compounds suggest potential anti-inflammatory properties. A study highlighted that modifications to the ethyl group on the nitrogen atom significantly enhanced anti-inflammatory activity compared to methylated analogues .
The mechanisms through which this compound exhibits its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammatory pathways .
- Receptor Modulation : Some derivatives have been shown to interact with various receptors, including those involved in cell signaling pathways critical for tumor growth and metastasis .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits IDH1/IDH2 mutant cancers | , |
Anti-inflammatory | Reduces inflammation in cellular models | |
Cytotoxicity | Exhibits cytotoxic effects on cancer cells |
Case Study: Anticancer Potential
A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The study also explored the structure-activity relationship (SAR), revealing that certain substitutions on the pyridine ring enhanced potency against specific tumor types .
Properties
CAS No. |
869299-07-0 |
---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-2-15-10(14)8-12-7-6(9(13)16-8)4-3-5-11-7/h3-5H,2H2,1H3 |
InChI Key |
OJGWLMIHLRBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)O1 |
Origin of Product |
United States |
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